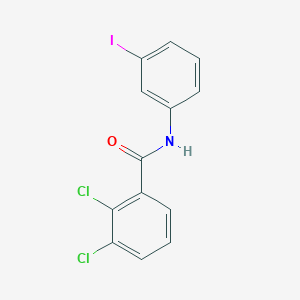

2,3-dichloro-N-(3-iodophenyl)benzamide

説明

2,3-Dichloro-N-(3-iodophenyl)benzamide (CAS: 749893-28-5) is a halogenated benzamide derivative featuring a 2,3-dichlorobenzoyl group linked to a 3-iodophenylamine moiety via an amide bond. The compound’s structure is characterized by two chlorine atoms at the 2- and 3-positions of the benzamide ring and an iodine atom at the 3-position of the phenyl substituent (Fig. 1).

特性

分子式 |

C13H8Cl2INO |

|---|---|

分子量 |

392.02 g/mol |

IUPAC名 |

2,3-dichloro-N-(3-iodophenyl)benzamide |

InChI |

InChI=1S/C13H8Cl2INO/c14-11-6-2-5-10(12(11)15)13(18)17-9-4-1-3-8(16)7-9/h1-7H,(H,17,18) |

InChIキー |

VREPIUZNSXKYMS-UHFFFAOYSA-N |

正規SMILES |

C1=CC(=CC(=C1)I)NC(=O)C2=C(C(=CC=C2)Cl)Cl |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dichloro-N-(3-iodophenyl)benzamide typically involves the reaction of 2,3-dichlorobenzoyl chloride with 3-iodoaniline. The reaction is carried out in the presence of a base, such as triethylamine, in a suitable solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

While specific industrial production methods for 2,3-dichloro-N-(3-iodophenyl)benzamide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .

化学反応の分析

Types of Reactions

2,3-Dichloro-N-(3-iodophenyl)benzamide can undergo various chemical reactions, including:

Substitution Reactions: The chloro and iodo groups can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: The iodo group can participate in coupling reactions, such as Suzuki or Sonogashira couplings, to form biaryl compounds.

Common Reagents and Conditions

Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Coupling: Palladium catalysts and bases like potassium carbonate are used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce biaryl compounds .

科学的研究の応用

2,3-Dichloro-N-(3-iodophenyl)benzamide is an organic compound with a benzamide structure and dichloro and iodo substituents that is of interest in medicinal chemistry and material science. Halogen atoms, such as chlorine and iodine, give the compound unique chemical properties, enhance its reactivity, and increase interaction with biological systems.

Scientific Research Applications

-

Medicinal Chemistry Due to its potential biological activities, 2,3-dichloro-N-(3-iodophenyl)benzamide is explored for developing new antimicrobial and anticancer agents.

- Antimicrobial Activity Compounds with similar halogen substitutions have been investigated for various pharmacological effects, including antimicrobial activity. The presence of iodine and chlorine has been correlated with increased biological activity against certain pathogens, such as Pseudomonas aeruginosa and Staphylococcus aureus .

- Synthesis of Derivatives 2,3-Dichloro-N-(3-iodophenyl)benzamide can be used to synthesize derivatives with potentially enhanced properties.

- Interaction Studies Interaction studies involving 2,3-dichloro-N-(3-iodophenyl)benzamide focus on its binding affinity to various biological targets. These studies often utilize techniques to understand the mechanism of action and potential therapeutic applications of this compound.

作用機序

The mechanism of action of 2,3-dichloro-N-(3-iodophenyl)benzamide depends on its specific application. In medicinal chemistry, it may act by binding to a target protein or enzyme, thereby modulating its activity. The chloro and iodo substituents can enhance binding affinity and specificity through halogen bonding and hydrophobic interactions .

類似化合物との比較

Structural and Electronic Comparisons

The compound’s structural analogs differ primarily in the substituents on the benzamide core and the phenyl ring. Key examples include:

- 2,3-Dichloro-N-(3-nitrophenyl)benzamide (CAS: 6389-20-4): Substitution of iodine with a nitro group (-NO₂) introduces strong electron-withdrawing effects, altering solubility and reactivity. This compound has a molecular weight of 311.12 g/mol, density of 1.524 g/cm³, and boiling point of 388.9°C .

- 1c (2,3-Dichloro-N-(4-(4-methyl-6-oxo-1,4,5,6-tetrahydro-pyridazin-3-yl)phenyl)benzamide): Incorporation of a pyridazinone group enhances cardiotonic activity, showing efficacy comparable to levosimendan in preclinical models .

Table 1: Structural and Property Comparison

生物活性

2,3-Dichloro-N-(3-iodophenyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The molecular structure of 2,3-dichloro-N-(3-iodophenyl)benzamide includes a benzamide core with dichloro and iodo substituents. This unique configuration may influence its interaction with biological targets.

The biological activity of 2,3-dichloro-N-(3-iodophenyl)benzamide is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The presence of halogen atoms enhances binding affinity and specificity, potentially leading to various biological responses, including:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cellular signaling pathways.

- Modulation of Receptor Activity : It may act as an agonist or antagonist at certain receptors, influencing downstream signaling cascades.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of benzamide derivatives. Research has shown that modifications to the benzamide structure can significantly affect potency and selectivity. For example:

| Compound ID | Substituent | Max Activity (%) | EC50 (μM) |

|---|---|---|---|

| 1 | 3-Cl, 2-Me | 97 | 6 ± 1 |

| 5a | H | 45 | 18 ± 4 |

| 5g | 4-CF3 | 88 | 13 ± 1 |

This table illustrates how different substituents can enhance or diminish the compound's activity against specific biological targets .

Anticancer Activity

Studies have demonstrated that compounds similar to 2,3-dichloro-N-(3-iodophenyl)benzamide exhibit significant anticancer properties. For instance, derivatives have shown activity against various cancer cell lines, including MCF-7 breast carcinoma cells. The activity is often linked to the compound's ability to induce apoptosis and inhibit cell proliferation.

Antifungal Activity

Research indicates that certain benzamide derivatives possess antifungal properties. The mechanism may involve disrupting fungal cell wall synthesis or inhibiting key metabolic pathways within the fungi .

Neuroprotective Effects

Recent studies have suggested potential neuroprotective effects of benzamide derivatives in models of neurodegeneration. This activity is thought to stem from their ability to modulate oxidative stress and inflammatory responses in neuronal cells .

Case Studies

- Anticancer Efficacy : A study involving a series of benzamide derivatives, including those with similar structures to 2,3-dichloro-N-(3-iodophenyl)benzamide, demonstrated significant growth inhibition in various cancer cell lines (GI50 values below 0.0001 μM). The introduction of halogen substituents was found to enhance the anticancer activity substantially .

- In Vitro Studies : In vitro assays showed that certain derivatives exhibited promising results in protecting pancreatic β-cells from stress-induced apoptosis, highlighting their potential in diabetes treatment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。